molecular formula C9H17ClN2O B3225529 2-Chloro-N-(1-methyl-piperidin-3-ylmethyl)-acetamide CAS No. 1249758-55-1

2-Chloro-N-(1-methyl-piperidin-3-ylmethyl)-acetamide

Cat. No.: B3225529
CAS No.: 1249758-55-1
M. Wt: 204.7 g/mol
InChI Key: LZFOLQYMEGVITR-UHFFFAOYSA-N
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Description

2-Chloro-N-(1-methyl-piperidin-3-ylmethyl)-acetamide is an organic compound with a molecular formula of C9H17ClN2O

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(1-methyl-piperidin-3-ylmethyl)-acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 1-methyl-piperidin-3-ylmethylamine and 2-chloroacetyl chloride.

    Reaction: The 1-methyl-piperidin-3-ylmethylamine is reacted with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at a low temperature to control the reaction rate and prevent side reactions.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are used, and the reaction is scaled up in industrial reactors.

    Optimization: Reaction conditions are optimized for maximum yield and purity, including temperature control, solvent choice, and reaction time.

    Purification: Industrial purification methods such as distillation, crystallization, and large-scale chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(1-methyl-piperidin-3-ylmethyl)-acetamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the compound can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

    Oxidation: The compound can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used in organic solvents like ethanol or acetonitrile.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

    Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate can be used under controlled conditions.

Major Products Formed

    Nucleophilic Substitution: Products include substituted amides, thioamides, or ethers.

    Hydrolysis: Products include the corresponding carboxylic acid and 1-methyl-piperidin-3-ylmethylamine.

    Oxidation: Products include N-oxides or other oxidized derivatives.

Scientific Research Applications

2-Chloro-N-(1-methyl-piperidin-3-ylmethyl)-acetamide has several scientific research applications, including:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.

    Biological Studies: The compound is used in studies to understand its effects on biological systems, including its potential as a therapeutic agent.

    Chemical Synthesis: It serves as a building block in the synthesis of more complex organic molecules.

    Industrial Applications: The compound is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(1-methyl-piperidin-3-ylmethyl)-acetamide involves its interaction with specific molecular targets in biological systems. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-(1-methyl-piperidin-4-ylmethyl)-acetamide: Similar structure but with a different position of the methyl group on the piperidine ring.

    2-Chloro-N-(1-ethyl-piperidin-3-ylmethyl)-acetamide: Similar structure but with an ethyl group instead of a methyl group.

    2-Chloro-N-(1-methyl-piperidin-3-ylmethyl)-propionamide: Similar structure but with a propionamide group instead of an acetamide group.

Uniqueness

2-Chloro-N-(1-methyl-piperidin-3-ylmethyl)-acetamide is unique due to its specific substitution pattern and the presence of the acetamide group. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds. Its specific interactions with molecular targets and its role as an intermediate in the synthesis of pharmaceuticals highlight its importance in medicinal chemistry.

Properties

IUPAC Name

2-chloro-N-[(1-methylpiperidin-3-yl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17ClN2O/c1-12-4-2-3-8(7-12)6-11-9(13)5-10/h8H,2-7H2,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZFOLQYMEGVITR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)CNC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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